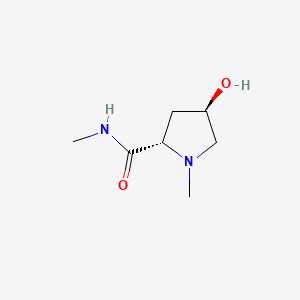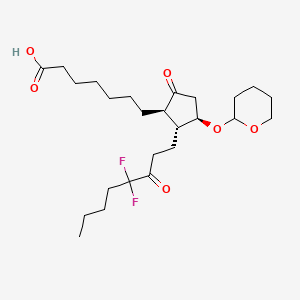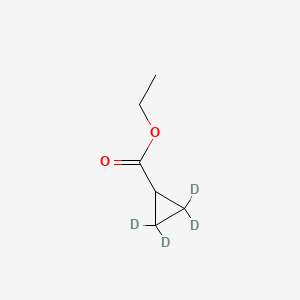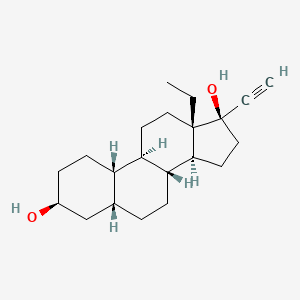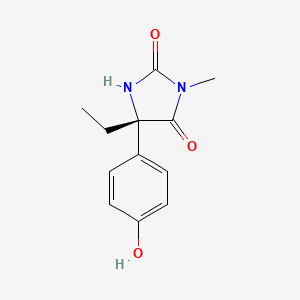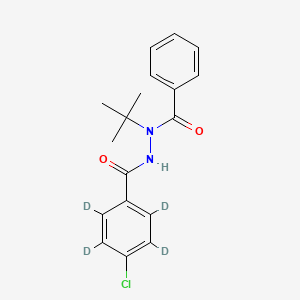![molecular formula C42H64N3O11P B587574 N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester CAS No. 207516-26-5](/img/structure/B587574.png)
N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester is a complex biochemical compound with the molecular formula C42H64N3O11P and a molecular weight of 817.94 . This compound is primarily used in proteomics research and serves as a protected sphingosine intermediate .
Vorbereitungsmethoden
The synthesis of N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester involves multiple steps. The starting material, D-erythro-sphingosine, undergoes protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The hydroxyl groups at positions 2 and 3 are protected with an acetonide group. The phosphate group is then introduced at position 1, followed by esterification with 1-(2-nitrophenyl)ethyl groups . Industrial production methods typically involve similar steps but are optimized for scale, yield, and purity.
Analyse Chemischer Reaktionen
N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester undergoes several types of chemical reactions:
Deprotection Reactions: The Boc group can be removed using mild acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane. The acetonide group can be deprotected using aqueous acid.
Phosphorylation: The phosphate ester can be hydrolyzed under basic conditions to yield the free phosphate.
Substitution Reactions: The nitrophenyl groups can be displaced by nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester involves its role as a protected sphingosine. Upon deprotection, the free sphingosine can participate in various biochemical pathways, including sphingolipid metabolism and signaling. The compound’s photolyzable nature allows for controlled release of sphingosine upon exposure to light, enabling precise studies of sphingosine’s biological effects.
Vergleich Mit ähnlichen Verbindungen
N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester is unique due to its dual protection strategy and photolyzable properties. Similar compounds include:
N-tert-Butyloxycarbonyl-D-erythro-sphingosine: Lacks the acetonide and phosphate groups, making it less versatile.
D-erythro-sphingosine-1-phosphate: Lacks the Boc and acetonide protections, making it more reactive and less stable.
Photolyzable derivatives of sphingosine: These compounds share the photolyzable property but may differ in the protecting groups used.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
tert-butyl (4S,5R)-4-[bis[1-(2-nitrophenyl)ethoxy]phosphoryloxymethyl]-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H64N3O11P/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-30-39-38(43(42(7,8)53-39)40(46)54-41(4,5)6)31-52-57(51,55-32(2)34-26-22-24-28-36(34)44(47)48)56-33(3)35-27-23-25-29-37(35)45(49)50/h21-30,32-33,38-39H,9-20,31H2,1-8H3/b30-21+/t32?,33?,38-,39+,57?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVZPYOMIGPVKC-IHELDSHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)COP(=O)(OC(C)C2=CC=CC=C2[N+](=O)[O-])OC(C)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)COP(=O)(OC(C)C2=CC=CC=C2[N+](=O)[O-])OC(C)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H64N3O11P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747201 |
Source


|
| Record name | tert-Butyl (4S,5R)-4-[({bis[1-(2-nitrophenyl)ethoxy]phosphoryl}oxy)methyl]-2,2-dimethyl-5-[(1E)-pentadec-1-en-1-yl]-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
817.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207516-26-5 |
Source


|
| Record name | tert-Butyl (4S,5R)-4-[({bis[1-(2-nitrophenyl)ethoxy]phosphoryl}oxy)methyl]-2,2-dimethyl-5-[(1E)-pentadec-1-en-1-yl]-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Azabicyclo[2.2.1]hept-5-ene-3-methanol, 2-acetyl-, exo- (9CI)](/img/new.no-structure.jpg)
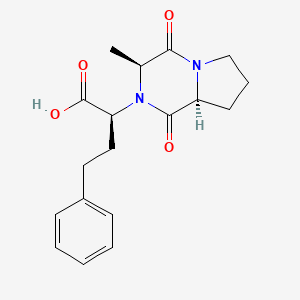
![Oxireno[a]indolizine](/img/structure/B587497.png)
